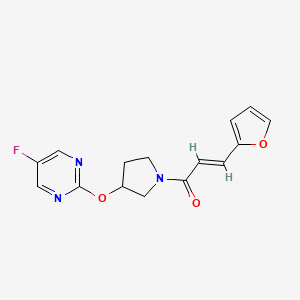

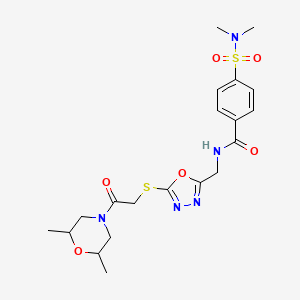

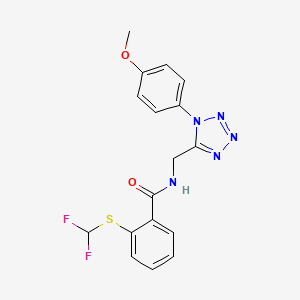

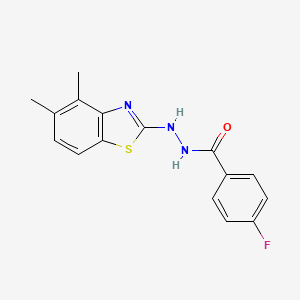

![molecular formula C14H15FN4O3S B2409512 N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-36-5](/img/structure/B2409512.png)

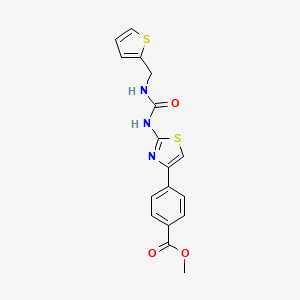

N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

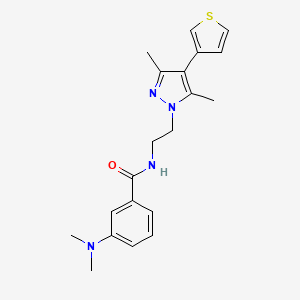

N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Copper-catalyzed Intermolecular Aminoazidation of Alkenes

Copper-catalyzed intermolecular aminoazidation of alkenes introduces an efficient approach to synthesize vicinal amino azides, which can be further transformed into valuable amine derivatives. The methodology employs commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor, alongside TMSN3 as the N3 source, achieving moderate to excellent yields and excellent diastereoselectivity for internal alkenes (Zhang & Studer, 2014).

Copper-Mediated C-H Amination of Imidazopyridines

This study demonstrates a copper-mediated direct C3 amination of imidazopyridines under additive-free conditions, using NFSI as the amino source. The method is characterized by a broad substrate scope and good functional group tolerance. The resultant C3-aminated imidazopyridines can undergo further desulfonylation transformations, with the reaction likely proceeding via a free-radical mechanism. NFSI's potential application in C-H fluorination of imidazopyridines is also highlighted (Lu et al., 2018).

Cu(I)-Catalyzed Aminative Aza-Annulation

An innovative Cu(I)-catalyzed aminative aza-annulation of enynyl azide utilizing NFSI as an amination agent is presented. The process, featuring regioselective inter-/intramolecular diamination, incorporates nitrogen from both NFSI and the azide, yielding amino-substituted nicotinate derivatives in moderate to high yield. This represents an efficient strategy for accessing diverse aminonicotinates through direct C-N bond-coupling processes (Reddy, Prajapti, & Ranjan, 2018).

N-fluorobenzenesulfonimide based Functionalization of C60

The interaction of NFSI with C60 and its application as a precursor for various 1,2- and 1,4-bisfullerene adducts are explored. NFSI's role as an oxidant in the reaction with cyclic amines, such as pyrrolidine, leading to the formation of tetraaminoaziridino adducts, is particularly noted, demonstrating NFSI's versatility in fullerene chemistry (Li, Lou, & Gan, 2015).

Wirkmechanismus

Mode of Action

It is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that it may interact with its targets through similar mechanisms, potentially acting as a nucleophile or electrophile in biochemical reactions.

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain to be determined .

Result of Action

The molecular and cellular effects of N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine’s action are currently unknown. As a new chemical entity, its biological activity and potential therapeutic applications are subjects of ongoing research.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Eigenschaften

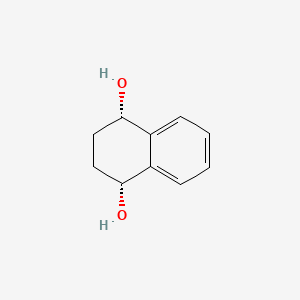

IUPAC Name |

N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-22-12-5-4-10(15)7-13(12)23(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUOPODUWRKPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)